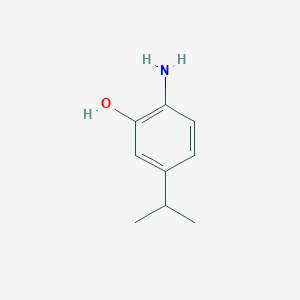

2-Amino-5-isopropylphenol

Descripción general

Descripción

It appears as a white to light yellow crystalline powder and is soluble in water and ethanol. This compound is part of the phenol family and contains both an amino group and an isopropyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-isopropylphenol can be achieved through several synthetic routes. One common method involves the cyclization reaction of 2-aminophenol with thionyl chloride in the presence of a solvent and an acid-binding agent. This reaction produces a cyclic compound, which is then subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid. The resulting nitrated substance is hydrolyzed with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-isopropylphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

2-Amino-5-isopropylphenol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Amino-5-isopropylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar structural features but different functional groups.

Carvacrol (2-methyl-5-isopropylphenol): Another phenolic compound with antimicrobial properties.

Uniqueness

2-Amino-5-isopropylphenol is unique due to the presence of both an amino group and an isopropyl group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

2-Amino-5-isopropylphenol is a phenolic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenolic structure with an amino group and an isopropyl substituent at the 5-position of the aromatic ring. Its molecular formula is C_10H_15NO, and it appears as a white to pale yellow crystalline solid, soluble in organic solvents. The presence of both amino and hydroxyl functional groups enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against specific bacterial strains has been documented.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups allow for hydrogen bonding with enzymes and receptors, modulating biological pathways. For instance:

- Free Radical Scavenging : The antioxidant mechanism involves the donation of electrons to neutralize free radicals, thus protecting cellular components from oxidative damage.

- Enzyme Interaction : It may bind to active sites on enzymes, altering their activity. This interaction is crucial in understanding its potential therapeutic roles.

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing significant scavenging activity comparable to established antioxidants. The IC50 value was determined to be lower than that of some common antioxidants, indicating its potential as a natural antioxidant agent. -

Antimicrobial Effectiveness :

In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting its potential as a therapeutic agent in treating bacterial infections.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Enzyme inhibition | Modulates enzyme activity |

Propiedades

IUPAC Name |

2-amino-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGVNYNIRTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.